Testosterone undecanoate
Beschreibung
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFVOAUHKGBEK-CNQKSJKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863661 | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Details | http://www.abmole.com/literature/testosterone-undecanoate-msds.html | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5949-44-0 | |
| Record name | Testosterone, undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone undecanoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one undecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE UNDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
Testosteronundecanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Ketonen oder Carbonsäuren führen.
Reduktion: Reduktionsreaktionen können Ketone in Alkohole umwandeln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, aber häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Undecansäure ergeben, während die Reduktion Testosteronalkoholderivate erzeugen kann.
Analyse Chemischer Reaktionen
Metabolic Activation Pathways
In vivo, testosterone undecanoate undergoes sequential enzymatic transformations ( , ):
Metabolic pathway
This compound → 5α-DHT undecanoate → Testosterone + DHT
| Enzyme System | Location | Reaction Type | Products Formed |
|---|---|---|---|
| Intestinal esterases | Gut wall | Partial de-esterification | 5α-DHT undecanoate |
| Plasma esterases | Systemic circulation | Complete hydrolysis | Free testosterone + DHT |
Pharmacokinetic studies show:
-
Oral bioavailability : 3-7% (fasted), increases to 4-10% with high-fat meals
-
Hydrolysis half-life : 1.6 hrs (oral) vs 20.9-33.9 days (intramuscular)
-
First-pass metabolism : 90-100% lymphatic absorption bypasses hepatic processing
Process-Related Impurities
Analytical studies identified key synthetic impurities ( ):
Major characterized impurity
Androsta-4,9(11)-dien-3-one-17β-undecanoate
-
Molecular formula : C₃₀H₄₆O₃
-
Mass spec : [M+H]⁺ m/z 455.3513 (Δ-2 vs parent)
-
Origin : Residual ∆⁹(¹¹) dehydrogenation in 4-androstenedione starting material
| Property | Parent Compound | Impurity |
|---|---|---|
| Retention time (HPLC) | 26.68 min | 25.80 min (RRT 0.97) |
| MS/MS fragments | 271.2047, 253.1944 | 269.1895, 251.1797 |
| UV λmax | 210 nm | 210 nm + 245 nm |
Control strategies:
-
Starting material specification : Limit 4-androstenedione impurities <0.05%
-
Process optimization : Acid-catalyzed dehydration step at 48-52°C
-
Purification : Charcoal treatment in methanol/acetone (4% w/w)
Stability Considerations
Formulation stability studies reveal ( , ):
-
Oleic acid solutions : Require refrigeration (2-8°C), 3-month shelf life at 25°C
-
Castor oil/propylene glycol : Stable 3 years at 25°C/60% RH
-
Critical degradation pathways :
-
Oxidation at ∆⁴ double bond
-
Ester hydrolysis in aqueous media (pH <5 or >8)
-
Thermal decomposition >40°C
-
Accelerated stability data (40°C/75% RH):
| Time (months) | Purity Loss (%) | Major Degradants |
|---|---|---|
| 0 | 0 | - |
| 3 | 1.2 | 9(11)-dehydro analog |
| 6 | 2.8 | Testosterone free form |
These reaction characteristics underpin this compound's clinical performance as a long-acting androgen therapy, while informing pharmaceutical manufacturing quality controls. The compound's stability profile enables both oral and depot intramuscular formulations, though requiring careful excipient selection to prevent premature ester hydrolysis .
Wissenschaftliche Forschungsanwendungen
Testosterone Replacement Therapy (TRT)
Overview : TU is primarily used for testosterone replacement therapy in men with hypogonadism. Its long half-life allows for less frequent dosing compared to other testosterone formulations.
- Effectiveness : A post-marketing study involving 870 subjects demonstrated that over 90% reported good efficacy from TU treatment. Measurements included serum testosterone levels, prostate-specific antigen (PSA), and other metabolic parameters, indicating significant improvements in symptoms associated with low testosterone levels .
- Dosing Regimen : The recommended administration interval for TU is every 10 to 14 weeks, which is more convenient than traditional testosterone injections that require more frequent dosing .
Induction of Benign Prostatic Hyperplasia (BPH)
Research Findings : Recent studies have investigated TU's role in inducing benign prostatic hyperplasia more effectively than testosterone propionate.
- Study Design : In a comparative study, varying doses of TU (125 to 1000 mg/kg) were administered to assess their impact on androgen levels and prostate size over an eight-week period. Results indicated that TU maintained significantly higher testosterone levels and induced BPH more reliably than testosterone propionate .
- Optimal Dosing : The optimal dose for maintaining high androgen levels was determined to be between 500 mg/kg and 1000 mg/kg, with administration intervals of 1 to 4 weeks being effective .
Spermatogenesis Suppression
Clinical Trials : this compound has been explored for its potential in male contraception through spermatogenesis suppression.
- Pilot Study Results : In a pilot study involving normal Chinese men, TU injections led to azoospermia (absence of sperm) in most participants within a few weeks. The study found that both 500 mg and 1000 mg doses effectively suppressed spermatogenesis while maintaining serum testosterone within normal ranges .
- Safety Profile : No serious side effects were reported during the study, suggesting that TU could be a viable option for male contraceptive methods without significant health risks .
Safety and Tolerability
Adverse Effects Monitoring : A comprehensive review of adverse drug reactions associated with TU highlighted its safety profile.
- Monitoring Parameters : Parameters such as hemoglobin levels, hematocrit, blood pressure, and PSA were monitored in patients receiving TU. Results indicated a low incidence of severe adverse effects, making it a favorable option for long-term therapy .
- Polycythemia and Cardiovascular Risks : The study also assessed risks related to polycythemia and cardiovascular health, concluding that TU does not significantly increase these risks compared to other testosterone formulations .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Testosterone Replacement Therapy | Treatment for hypogonadism with long-acting effects | Over 90% efficacy reported; less frequent dosing |
| Induction of BPH | Inducing benign prostatic hyperplasia more effectively than propionate | Higher testosterone levels maintained; optimal dosing established |
| Spermatogenesis Suppression | Potential use as a male contraceptive | Effective suppression observed; no serious side effects |
| Safety Profile | Monitoring adverse effects in long-term use | Low incidence of severe adverse effects |
Wirkmechanismus
Testosterone undecanoate acts as a prodrug of testosterone. Once administered, it is hydrolyzed to release testosterone, which then binds to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate male secondary sexual characteristics and other physiological functions .
Vergleich Mit ähnlichen Verbindungen
Intramuscular TU vs. Testosterone Enanthate (TE)
| Parameter | Testosterone Undecanoate (IM) | Testosterone Enanthate (IM) |
|---|---|---|
| Dosing Interval | 10–14 weeks | 2–3 weeks |
| Half-Life | ~34 days | ~4–5 days |
| Peak Serum T Levels | 15–18 nmol/L | 25–30 nmol/L |
| Trough Stability | Maintains >14 nmol/L | Drops to <10 nmol/L |
A randomized trial comparing TU (1000 mg every 12 weeks) and TE (250 mg every 3 weeks) demonstrated TU’s superior trough stability, avoiding the "roller-coaster" hormone fluctuations seen with TE . TU’s longer half-life reduces injection frequency, improving patient compliance .
Oral TU vs. Oxandrolone
In adolescents with constitutional delay of growth and puberty (CDGP), oral TU (40 mg/day) showed comparable efficacy to oxandrolone (2.5 mg/day) in promoting growth and pubertal maturation without accelerating bone age . Both agents increased height velocity, but TU uniquely restored physiological testosterone levels .
Efficacy in Clinical Settings
Military Performance Enhancement
A trial evaluating a single 750 mg IM TU dose in military personnel during multi-stressor operations found it preserved lean mass and physical performance while maintaining stable testosterone levels, outperforming un-supplemented controls .
Transgender Hormone Therapy
In female-to-male transgender patients, TU (1000 mg every 12 weeks) induced virilization (e.g., clitoral growth, voice deepening) with stable hormone levels, though it increased hematocrit and systolic blood pressure in some cases .
Hypogonadism Management
Intramuscular TU Risks
Oral TU Risks
- Hypertension: Minimal ambulatory blood pressure changes (<3 mmHg) observed in normotensive patients .
- Food-Dependent Absorption: Requires high-fat meals for optimal bioavailability, posing adherence challenges .
Formulation-Specific Advantages
Oral TU
- Jatenzo®: Novel self-emulsifying formulation bypasses first-pass metabolism, reducing liver strain .
- Kyzatrex®: Maintains normal prostate symptom scores while improving well-being .
Injectable TU
- Nebido®: 750 mg IM dose sustains physiological T levels for 10+ weeks, preferred for long-term therapy .
Biologische Aktivität
Testosterone undecanoate (TU) is a long-acting testosterone ester widely used in testosterone replacement therapy (TRT) for men with hypogonadism. This compound has garnered attention for its pharmacokinetic properties, efficacy, and safety profile. This article delves into the biological activity of this compound, supported by research findings, clinical studies, and data tables.
This compound is an ester of testosterone that facilitates its absorption via the lymphatic system when administered orally or intramuscularly. This formulation allows for sustained release and prolonged action compared to other testosterone preparations. The pharmacokinetics of TU demonstrate a half-life that supports less frequent dosing schedules, enhancing patient compliance.
Key Pharmacokinetic Parameters:
- Half-life: Approximately 3-5 days.
- Peak serum testosterone levels: Achieved within 24-48 hours post-injection.
- Duration of action: Maintains therapeutic testosterone levels for up to 10 weeks after a single injection of 750 mg .
Clinical Efficacy
Numerous studies have evaluated the effectiveness of TU in treating hypogonadism. A notable observational study reported that over 90% of patients rated the efficacy of TU as "very good" or "good," with significant improvements in symptoms associated with low testosterone levels, such as fatigue, libido, and mood disturbances .
Case Study Overview
A multicenter trial involving 130 hypogonadal men demonstrated that a single intramuscular injection of 750 mg TU resulted in serum testosterone levels within the normal range for the duration of the dosing interval. The study also monitored safety parameters, including hematocrit and prostate-specific antigen (PSA) levels, finding no significant adverse effects related to prostate health .
Comparative Studies
Research comparing TU with other testosterone formulations highlights its advantages:
Biological Effects on Hormonal Levels
The administration of TU significantly affects hormonal profiles:
- Testosterone Levels: Sustained elevation in serum testosterone levels was observed across various dosing regimens.
- Dihydrotestosterone (DHT): Increased DHT levels were noted, which is crucial for virilization effects but raises concerns regarding prostate health.
- 5-alpha Reductase Activity: Studies indicated that TU administration maintains higher levels of 5-alpha reductase compared to other formulations, suggesting a potential impact on prostate tissue .
Safety and Tolerability
The safety profile of TU has been extensively studied. Commonly monitored parameters include:
- Hematocrit Levels: A slight increase was noted but remained within physiological ranges.
- Prostate Health: No significant changes in PSA levels were observed over extended treatment periods, indicating a favorable risk profile concerning prostate cancer .
- Cardiovascular Risk Factors: Long-term studies suggest that TU may have beneficial effects on lipid profiles, potentially reducing cardiovascular risks in older men .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
